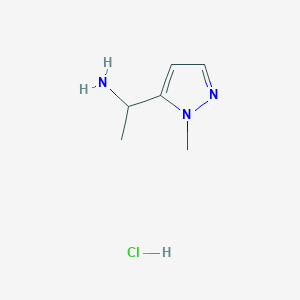

1-(2-Methylpyrazol-3-yl)ethanamine;hydrochloride

Description

Properties

IUPAC Name |

1-(2-methylpyrazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5(7)6-3-4-8-9(6)2;/h3-5H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEQBUJYOHCSNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431966-08-3 | |

| Record name | 1H-Pyrazole-5-methanamine, α,1-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrazol-3-yl)ethanamine;hydrochloride typically involves the reaction of 2-methylpyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrazol-3-yl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Methylpyrazol-3-yl)ethanamine;hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrazol-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Notes:

- The methyl group position on the pyrazole ring (C2 vs. N1) significantly alters electronic properties and steric hindrance.

- Triazole-containing analogs (e.g., ) introduce additional hydrogen-bonding sites, which may enhance interactions with biological targets like kinases or proteases .

Indole-Based Ethanamine Derivatives ()

Compounds such as [2-(1H-indol-3-yl)ethanamine hydrochloride] (Compound 1 in ) exhibit anti-plasmodial activity and bind to HSP90 via hydrogen bonds with residues like GLU527 and TYR603. The indole ring’s nitro group contributes to π-π stacking, a feature absent in pyrazole-based analogs. This highlights how heterocycle choice (indole vs. pyrazole) dictates target specificity .

Pyrazole Derivatives ( and )

1-(1-Methyl-1H-pyrazol-3-yl)methanamine hydrochloride () shares a pyrazole core with the target compound but lacks the ethanamine chain. This shorter chain may limit its ability to penetrate cellular membranes or engage in hydrophobic interactions. Meanwhile, (S)-1-(1H-pyrazol-3-yl)ethanamine () has an unsubstituted pyrazole ring, suggesting that the C2 methyl group in the target compound could enhance metabolic stability or receptor affinity .

Biological Activity

1-(2-Methylpyrazol-3-yl)ethanamine; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and research findings, supported by case studies and data tables.

Chemical Structure and Properties

1-(2-Methylpyrazol-3-yl)ethanamine; hydrochloride is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The hydrochloride form enhances solubility and stability, making it suitable for various applications. The molecular formula is CHN·HCl.

Biological Activities

1. Antimicrobial Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1-(2-Methylpyrazol-3-yl)ethanamine have shown activity against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae. A study demonstrated that certain derivatives achieved a minimum inhibitory concentration (MIC) of 16 µg/mL against these pathogens .

2. Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. Compounds similar to 1-(2-Methylpyrazol-3-yl)ethanamine have been tested in vivo using carrageenan-induced edema models, showing reductions in inflammation comparable to standard anti-inflammatory drugs like ibuprofen .

3. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specific derivatives have been shown to inhibit monoamine oxidase (MAO), which is significant in the treatment of depression and neurodegenerative diseases. For example, some synthesized pyrazole derivatives exhibited high activity against MAO-B isoforms .

The biological activity of 1-(2-Methylpyrazol-3-yl)ethanamine; hydrochloride is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methyl group on the pyrazole ring enhances binding affinity, potentially leading to modulation of metabolic pathways relevant to therapeutic effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in Europe PMC, several pyrazole derivatives were evaluated for their antimicrobial properties against E. coli and Bacillus subtilis. The results indicated that specific compounds derived from 1-(2-Methylpyrazol-3-yl)ethanamine exhibited promising antibacterial activity with MIC values ranging from 8 to 32 µg/mL .

Case Study 2: Anti-inflammatory Properties

Another significant study focused on the anti-inflammatory effects of pyrazole derivatives in a rat model. Compounds were administered at varying doses, with results showing a reduction in paw edema by up to 78% compared to control groups treated with indomethacin .

Table 1: Biological Activities of Pyrazole Derivatives

| Activity Type | Compound | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | 1-(2-Methylpyrazol-3-yl)ethanamine | 16 | |

| Anti-inflammatory | Derivative A | 75% reduction | |

| Enzyme Inhibition | MAO-B Inhibitor | High activity |

Table 2: Synthesis Pathways

| Step | Reagents/Conditions | Product |

|---|---|---|

| Initial Reaction | 1-methyl-1H-pyrazole + Acetic Anhydride | Pyrazole derivative |

| Hydrochloride Formation | Treatment with HCl | 1-(2-Methylpyrazol-3-yl)ethanamine; hydrochloride |

Q & A

Q. What are the standard synthetic routes for 1-(2-Methylpyrazol-3-yl)ethanamine hydrochloride, and how are reaction conditions optimized?

The compound is synthesized via alkylation of 2-methylpyrazole with ethylamine derivatives. Key steps include:

- Reductive amination : Use sodium borohydride or similar reducing agents to stabilize intermediates .

- Condition optimization : Temperature (typically 25–80°C), pH (neutral to slightly acidic), and reaction time (12–24 hours) are controlled using design of experiments (DoE) to maximize yield and minimize side products .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity .

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate the pyrazole ring and ethylamine backbone .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 156.1) .

- High-Performance Liquid Chromatography (HPLC) : Purity >98% is achieved using C18 columns with acetonitrile/water gradients .

Q. What are the solubility characteristics in common laboratory solvents?

The hydrochloride salt is highly soluble in polar solvents:

- Water : >50 mg/mL at 25°C (ideal for in vitro assays).

- Alcohols : Soluble in methanol, ethanol, and isopropanol (useful for organic-phase reactions) .

- Dimethyl sulfoxide (DMSO) : Limited solubility (<10 mg/mL) due to ionic interactions .

Q. What are the critical safety protocols for handling and storage?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition .

Q. What are the documented biological targets or pathways influenced by this compound?

Preliminary studies suggest interactions with:

- Serotonin receptors (5-HT) : Modulates 5-HT1A/2A subtypes, implicated in neuropsychiatric disorders .

- Enzyme modulation : Inhibits monoamine oxidase (MAO) isoforms in vitro, requiring validation via enzyme-linked immunosorbent assays (ELISA) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

- Standardized assays : Reproduce binding affinity (e.g., IC₅₀) using radioligand displacement assays (e.g., ³H-5-HT for serotonin receptors) .

- Orthogonal validation : Cross-validate results with fluorescence polarization or surface plasmon resonance (SPR) .

- Structural analogs : Compare activity profiles of enantiomers or halogen-substituted derivatives to identify critical pharmacophores .

Q. What methodologies are employed to investigate interactions with biological targets?

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes to 5-HT receptors .

- In vitro binding assays : Screen against receptor panels (e.g., Eurofins Cerep-Panlabs) to identify off-target effects .

- Metabolic stability : Assess hepatic clearance using human liver microsomes (HLMs) and LC-MS/MS quantification .

Q. How can researchers assess stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours, monitoring degradation via HPLC .

- Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life .

- Mass balance analysis : Identify degradation products (e.g., pyrazole ring oxidation) via high-resolution MS .

Q. What strategies optimize yield during multi-step synthesis?

- Catalytic methods : Employ Pd/C or Raney nickel for selective hydrogenation of intermediates .

- In-situ purification : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove byproducts .

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing reaction time by 30–50% .

Q. How to address conflicting data in receptor binding affinity measurements?

- Buffer standardization : Control ionic strength (e.g., 150 mM NaCl) and pH (7.4) to minimize assay variability .

- Receptor source consistency : Use transfected cell lines (e.g., CHO-K1 for 5-HT1A) instead of heterogeneous tissue samples .

- Data normalization : Express affinity as Ki values corrected for nonspecific binding (e.g., using 10 µM serotonin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.